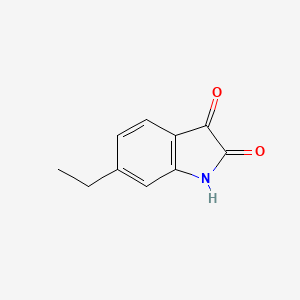

6-ethyl-1H-indole-2,3-dione

説明

6-ethyl-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

6-Ethyl isatin, a derivative of isatin, has been found to have a broad spectrum of biological activities . Isatin is more selective for MAO-B than MAO-A and is responsible for increasing the dopamine level in the brain by inhibiting the MAO enzyme .

Mode of Action

Isatin derivatives, including 6-ethyl isatin, are known to interact with their targets, leading to various biochemical changes . For instance, isatin inhibits MAO enzymes, leading to an increase in dopamine levels in the brain .

Biochemical Pathways

Isatin and its derivatives, including 6-Ethyl isatin, can participate in a wide range of synthetic reactions, forming a variety of heterocyclic structures . These compounds affect various biochemical pathways, leading to their diverse biological and pharmacological properties . .

Result of Action

The result of 6-Ethyl isatin’s action can vary depending on its specific targets and the biochemical pathways it affects. Isatin derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antitubercular, and antiproliferative properties . .

生化学分析

Biochemical Properties

6-Ethyl isatin, like other isatin derivatives, is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Isatin derivatives have been reported to exhibit cytotoxicity against various cancer cells . For instance, a derivative of isatin was found to induce apoptosis and inhibit the migration of HepG2 cells

Molecular Mechanism

Isatin derivatives are known to undergo various chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation

Temporal Effects in Laboratory Settings

Isatin has been reported to exhibit antiviral activities

Dosage Effects in Animal Models

Isatin was reported to increase the level of brain isatin when injected into rats

Metabolic Pathways

Isatin is known to be involved in the metabolism of tryptophan

Transport and Distribution

Isatin derivatives have been reported to exhibit charge transport properties

Subcellular Localization

Proteins and their subcellular localizations can be predicted from their amino acid sequences

生物活性

6-Ethyl-1H-indole-2,3-dione, a derivative of isatin, has garnered significant attention due to its diverse biological activities. As a member of the indole family, this compound exhibits potential therapeutic properties, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

This compound is characterized by the presence of an ethyl group at the 6-position of the indole ring. This modification enhances its reactivity and biological profile compared to other isatin derivatives. The compound's structural formula can be represented as:

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer).

- IC50 Values : The compound demonstrated significant inhibitory concentrations (IC50) ranging from 1.85 µM to 5.07 µM depending on structural modifications and cell lines tested .

| Compound Modification | Cell Line | IC50 (µM) |

|---|---|---|

| Unmodified | MDA-MB-231 | 3.12 |

| 5-OCH3 Substitution | MDA-MB-231 | 1.85 |

| Trifluoromethoxy | MDA-MB-231 | 5.07 |

These results indicate that specific substitutions on the indole core can significantly enhance its anticancer potency.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. The compound has shown effectiveness against a range of bacteria and fungi, although specific MIC (Minimum Inhibitory Concentration) values were not consistently reported across studies .

Interaction with Cellular Targets

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : It has been implicated in the inhibition of D-amino acid oxidase (DAAO), an enzyme involved in neurotransmitter metabolism .

- Cell Cycle Disruption : The compound induces apoptosis in cancer cells by disrupting cell cycle progression and promoting caspase activation .

- Reactive Oxygen Species (ROS) Generation : It may also increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous tissues .

Study on Antitumor Efficacy

In a recent study involving the synthesis and evaluation of various isatin derivatives, this compound was highlighted for its potent antitumor effects against multiple cancer cell lines. The study utilized MTT assays to assess cell viability and confirmed that modifications at the C5 position significantly enhanced biological activity .

In Vivo Studies

Animal models have also been employed to evaluate the pharmacokinetics and therapeutic potential of this compound. For instance, administration in rat models showed promising results in reducing tumor size and improving survival rates compared to controls .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has shown that indole derivatives, including 6-ethyl-1H-indole-2,3-dione, possess significant anticancer properties. A study highlighted the synthesis of various indole derivatives that exhibited cytotoxic effects against cancer cell lines. For instance, compounds derived from 1H-indole-2,3-dione have been evaluated for their ability to inhibit histone deacetylase and other cancer-related targets .

Antibacterial Properties

The compound has also been investigated for its antibacterial potential. A recent study focused on the synthesis of thiosemicarbazones derived from 1H-indole-2,3-dione, which demonstrated selective inhibition against carbonic anhydrase enzymes—important targets in treating bacterial infections .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are utilized in various chemical reactions to produce bioactive compounds. For example, it can be reacted with different alkyl halides to create a series of substituted indoles with enhanced biological activity .

Case Study: Marine Natural Products

A notable application is found in the design of marine natural product-based scaffolds utilizing the indole structure. Researchers synthesized derivatives of 1H-indole-2,3-dione to develop new antifouling agents against marine bacteria. These compounds showed promising results in preventing biofouling on ships and aquaculture systems .

Structure-Activity Relationship (SAR) Studies

Understanding Biological Activity

The structure-activity relationship studies involving this compound have provided insights into how modifications at various positions affect its biological activity. For instance, substituents at the 5-position have been shown to enhance anticancer activity while maintaining low toxicity profiles .

化学反応の分析

Oxidation Reactions

The indole-2,3-dione scaffold is inherently redox-active. While direct oxidation of 6-ethyl-1H-indole-2,3-dione is not explicitly documented, analogous isatin derivatives undergo oxidative transformations under controlled conditions:

-

Electrochemical oxidation : In DMSO with iodine and NaClO₄ under electric current (7.2 × 10³ sec), similar compounds form stable isatin derivatives via oxidative cyclization .

-

Oxidative functionalization : Oxygen-mediated coupling reactions in the presence of imidazole derivatives yield fused isoindole-1,3-diones (e.g., tricyclic structures with up to 89% yield) .

Reduction Reactions

Reduction of the carbonyl groups is a key pathway:

-

Carbonyl reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the 2,3-dione moiety to corresponding indoline derivatives. For example:

Substitution Reactions

The ethyl group and nitrogen/oxygen atoms enable nucleophilic and electrophilic substitutions:

-

N-Alkylation : Reaction with alkyl halides (e.g., ethyl chloride, benzyl bromide) in acetone/KOH yields N-substituted derivatives .

-

Electrophilic aromatic substitution : The indole ring undergoes halogenation or nitration at positions activated by the electron-withdrawing dione groups. For example, bromination at C-5 is favored due to directing effects .

Cyclization and Annelation

The compound participates in cycloadditions and annelation to form polycyclic systems:

-

Hexadehydro-Diels–Alder (HDDA) reaction : With tetraynes and imidazoles, it forms tricyclic isoindole-1,3-diones under metal-free conditions (Table 1) .

-

Friedel–Crafts alkylation : Catalyzed by Cu-Schiff base complexes, it reacts with indoles to form 3-aryl-3-hydroxy-2-oxindoles with enantioselectivity .

Table 1: Cyclization Reactions of this compound Derivatives

| Reaction Type | Conditions | Yield (%) | Product |

|---|---|---|---|

| HDDA with tetrayne | Imidazole, O₂, rt, 24 h | 78–89 | Tricyclic isoindole-1,3-dione |

| Friedel–Crafts | Cu-Schiff base, hexafluoroisopropanol | 82–90 | 3-Aryl-3-hydroxy-2-oxindole |

Condensation Reactions

The dione moiety reacts with nucleophiles like hydrazines and amines:

-

Thiosemicarbazone formation : Condensation with 4-(3-sulfamoylphenyl)thiosemicarbazide yields bioactive thiosemicarbazones .

-

Hydrazide synthesis : Hydrazinolysis of ester derivatives produces indole-2-carboxylic acid hydrazides, intermediates for heterocyclic systems .

Biological Activity Modulation

Functionalization at C-6 ethyl or the dione group enhances bioactivity:

-

Antimicrobial derivatives : Introduction of sulfonamide groups increases efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .

-

Anticancer analogs : Substituents at C-5 improve lipophilicity and antiproliferative activity against colorectal cancer cells (IC₅₀: 1.2–4.7 µM) .

Synthetic Methodologies

Key protocols for derivatization include:

特性

IUPAC Name |

6-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRUCDIVVJMXEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550567 | |

| Record name | 6-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-07-5 | |

| Record name | 6-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。